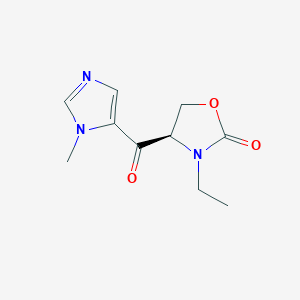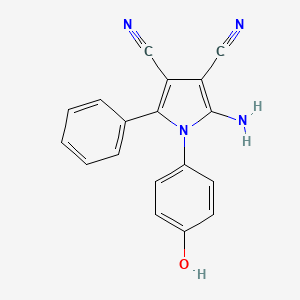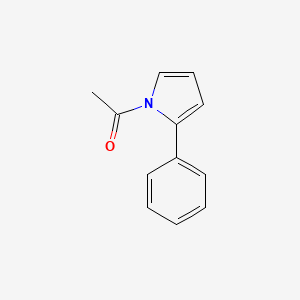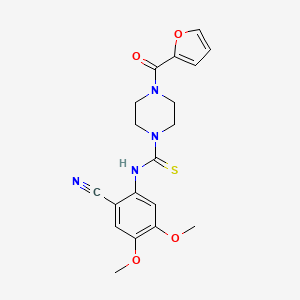
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H14FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development .
Wirkmechanismus
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to increased biological activity . The compound may also modulate specific signaling pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
trans-4-Fluoro-3-hydroxypyrrolidine: This compound shares a similar structure but lacks the benzyl group.
cis-3-Fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a different stereochemistry, which can affect its biological activity.
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has an additional trifluoromethyl group, which can further enhance its properties.
Uniqueness: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the fluorine atom can significantly influence its chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H14FNO3 |
|---|---|
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
benzyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11-/m0/s1 |
InChI-Schlüssel |
FKICDDSBRVLUCQ-QWRGUYRKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)O |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
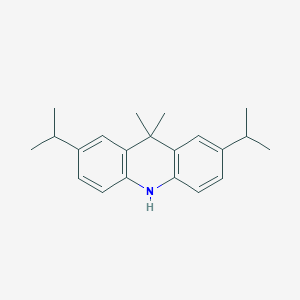

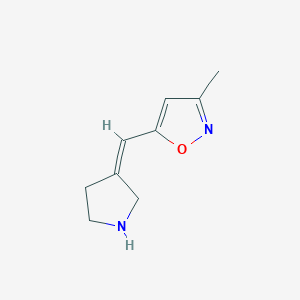

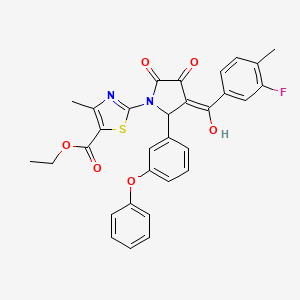
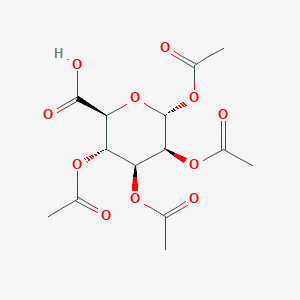
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
